molecular formula C32H30N6O4S3 B2442800 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362508-89-2

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2442800
CAS RN: 362508-89-2
M. Wt: 658.81
InChI Key: UDEAYGIRXBVYQQ-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O4S3 and its molecular weight is 658.81. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to the one often undergo synthesis through complex chemical reactions involving specific precursors and conditions. For instance, pyrazole and triazole derivatives, which share structural motifs with the queried compound, are synthesized via reactions that may include semicarbazide and chloromethylpyrazolo derivatives or reactions involving thiourea in specific solvents, demonstrating intricate synthetic pathways that lead to their formation (Ledenyova et al., 2018).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and molecular interactions of similar compounds are often studied using X-ray diffraction and Hirshfeld surface analysis. These studies reveal detailed information about the molecular and crystalline structure, including hydrogen bonding interactions and molecular conformation (Prabhuswamy et al., 2016). Such analyses contribute to our understanding of how these compounds interact at the molecular level and can influence their physical properties and reactivity.

Potential Applications

Although direct applications of the specific compound were not identified, related research indicates that compounds with similar structural features are explored for their potential antimicrobial, anti-inflammatory, and antitumor properties. For example, derivatives of thiophene and pyrazole have been investigated for their antibacterial and antifungal activities, showcasing the biomedical relevance of these compounds (Sowmya et al., 2018). Additionally, compounds incorporating thiophene and pyrazole units have been evaluated for their anti-tumor potential, indicating a wide range of possible therapeutic applications (Gomha et al., 2016).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O4S3/c1-20-8-4-9-21(16-20)37-28(18-33-31(40)27-13-7-15-44-27)34-35-32(37)45-19-29(39)38-24(17-23(36-38)26-12-6-14-43-26)22-10-5-11-25(41-2)30(22)42-3/h4-16,24H,17-19H2,1-3H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEAYGIRXBVYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

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